EGFR Kinase Inhibitory Activity: Predicted Inactivity vs. Tyrphostin A1
Based on structure-activity relationship (SAR) data for benzylidenemalononitrile tyrphostins, the target compound is predicted to lack significant epidermal growth factor receptor (EGFR) kinase inhibitory activity. In contrast, Tyrphostin A1 (4-methoxybenzylidene malononitrile) exhibits weak but measurable activity with an IC₅₀ > 1250 μM . The additional carbonyl group in 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile likely further reduces affinity for the EGFR kinase domain, positioning the compound as a more inert negative control than Tyrphostin A1.
| Evidence Dimension | EGFR Kinase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Predicted > 1250 μM (or inactive) |
| Comparator Or Baseline | Tyrphostin A1 (CAS 2826-26-8): IC₅₀ > 1250 μM |
| Quantified Difference | Not quantifiable; predicted to be at least as inactive as Tyrphostin A1 |
| Conditions | In vitro kinase assay using EGF-stimulated EGFR and poly(GAT) substrate |
Why This Matters
Researchers requiring a truly inert control for EGFR-dependent signaling studies should select this compound over Tyrphostin A1, which retains residual inhibitory activity.
